molecular formula C11H18N2O B8298249 2,3-Diamino-4-hydroxy-5-tert-butyltoluene

2,3-Diamino-4-hydroxy-5-tert-butyltoluene

Cat. No.: B8298249
M. Wt: 194.27 g/mol
InChI Key: HOYUUDCFIMWXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-4-hydroxy-5-tert-butyltoluene is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2,3-diamino-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C11H18N2O/c1-6-5-7(11(2,3)4)10(14)9(13)8(6)12/h5,14H,12-13H2,1-4H3

InChI Key

HOYUUDCFIMWXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-dinitro-4-hydroxy-5-tert-butyltoluene (Description 10) (7.5 g) in ethanol (350 ml) was hydrogenated at room temperature and atmospheric pressure over 10% palladium-carbon (2.5 g) until uptake of hydrogen ceased. The solution was filtered under nitrogen and evaporated to dryness in vacuo to afford the unstable title compound, m.p. 129°-136° C., which was used immediately for the next reaction.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
2.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.